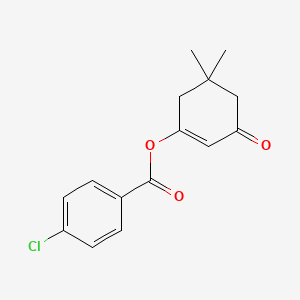

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate

Description

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate is a cyclic enol ester characterized by a cyclohexenyl ring system substituted with two methyl groups at the 5-position, a ketone at the 3-position, and an ester linkage to a 4-chlorobenzoate moiety.

Properties

IUPAC Name |

(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3/c1-15(2)8-12(17)7-13(9-15)19-14(18)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKORKSCDUXGMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)OC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369706 | |

| Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303987-01-1 | |

| Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification

- The classical Fischer esterification involves refluxing the 5,5-dimethyl-3-oxo-1-cyclohexenyl alcohol with 4-chlorobenzenecarboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) and removal of water to drive the equilibrium toward ester formation.

- This method may require prolonged heating and careful control to avoid decomposition of sensitive keto-enone structures.

Acid Chloride Method

- The 4-chlorobenzenecarboxylic acid is first converted to 4-chlorobenzoyl chloride using SOCl2.

- The acid chloride is then reacted with 5,5-dimethyl-3-oxo-1-cyclohexenyl alcohol in anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.

- This method is generally more efficient and yields higher purity esters.

Coupling Agents

- Alternative esterification can be performed using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

- This method is mild and suitable for sensitive substrates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or toluene | Anhydrous solvents preferred |

| Temperature | 0°C to room temperature (acid chloride method) | Avoid high heat to prevent decomposition |

| Catalyst/Base | Pyridine, triethylamine, or DMAP | Neutralizes HCl, promotes esterification |

| Reaction Time | 1–24 hours | Monitored by TLC or HPLC |

| Workup | Aqueous quench, extraction, drying | Purification by column chromatography |

Representative Experimental Procedure (Acid Chloride Method)

- To a stirred solution of 4-chlorobenzoyl chloride (1 equiv) in anhydrous dichloromethane at 0°C, add triethylamine (1.2 equiv) dropwise.

- Slowly add 5,5-dimethyl-3-oxo-1-cyclohexenyl alcohol (1 equiv) dissolved in dichloromethane.

- Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3–6 hours.

- Monitor reaction progress by TLC.

- Upon completion, quench with water, extract organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify the crude product by silica gel chromatography.

Analytical and Purity Considerations

- The product is characterized by NMR (1H, 13C), IR spectroscopy (ester carbonyl stretch ~1735 cm⁻¹), and mass spectrometry.

- Purity is confirmed by HPLC or GC-MS.

- Stability tests indicate that the keto-enone ester is sensitive to strong acids and bases, requiring neutral or slightly basic conditions during purification.

Research Findings and Notes

- No direct patents or publications specifically describe the synthesis of this compound; however, related esters with substituted benzoates and cyclohexenyl moieties are synthesized using the above methods.

- The use of acid chlorides is preferred for higher yields and cleaner reactions.

- Microwave-assisted esterification and oxidation methods have been reported for related compounds, offering rapid synthesis under mild conditions without external oxidants or catalysts. Such methods could be adapted for this compound to improve efficiency.

- Stability of intermediates and final products is critical; storage under inert atmosphere and low temperature is recommended.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chlorobenzene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate has several applications in scientific research, including:

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate with analogous compounds, focusing on substituent effects, stability, and biological interactions.

Substituent Effects and Stability

- Cyclohexenyl vs. Aromatic Rings : Unlike fully aromatic benzoate esters (e.g., methyl 4-chlorobenzoate), the cyclohexenyl ring introduces partial unsaturation, reducing resonance stabilization but increasing susceptibility to nucleophilic attack at the α,β-unsaturated ketone. This reactivity is absent in fully saturated analogs like cyclohexyl 4-chlorobenzoate .

- Chlorine Substitution: The 4-chloro group enhances electron-withdrawing effects, increasing the electrophilicity of the ester carbonyl compared to non-halogenated analogs (e.g., methyl benzoate). This aligns with trends observed in agrochemicals, where chlorinated esters exhibit higher bioactivity .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- The target compound’s α,β-unsaturated ketone may enable Michael addition reactions, a feature absent in saturated esters like methyl 4-chlorobenzoate.

- Chlorine substitution enhances lipophilicity (logP ~3.2 estimated) compared to non-chlorinated analogs (logP ~2.1), aligning with enhanced membrane permeability in bioactive molecules .

Methodological Considerations in Structural Analysis

As noted in chemical structure comparison studies, graph-based methods are critical for identifying isomorphic substructures and functional group similarities . For instance, the cyclohexenyl system in the target compound shares subgraph features with cyclic terpenes but diverges in electronic properties due to the ketone and ester groups. Such comparisons underscore the need for integrated computational and experimental approaches to predict reactivity and applications.

Biological Activity

5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate (CAS Number: 303987-01-1) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15ClO3

- Molecular Weight : 278.73 g/mol

- Purity : >90%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study on pyrazolone derivatives showed that compounds with structural similarities to this compound exhibited potent cytotoxicity against brine shrimp nauplii and other cancer models .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Derivatives tested against Staphylococcus aureus and Candida albicans demonstrated moderate to high inhibitory effects. The presence of electron-withdrawing groups enhanced the antifungal activity of similar compounds .

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit benefits. Studies on related pyrazolone derivatives have shown significant antioxidant capabilities, suggesting that this compound could possess similar properties .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial growth.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may be attributed to the ability to scavenge free radicals, thus protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds with structural similarities:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate, and how do protecting groups influence its yield?

- Methodological Answer : The compound can be synthesized via esterification between 5,5-dimethyl-3-oxo-1-cyclohexenol and 4-chlorobenzoyl chloride. Protecting groups like the N-(5,5-dimethyl-3-oxo-1-cyclohexenyl) group (Greene’s classification) are critical for stabilizing reactive intermediates during multi-step syntheses. For example, the use of N-protecting groups minimizes side reactions in acidic or oxidative conditions, as demonstrated in analogous cyclohexenyl derivatives . Optimization of reaction parameters (e.g., solvent polarity, temperature) and characterization of intermediates via TLC or HPLC ensures high yield (>80%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, a structurally similar compound, was resolved using single-crystal XRD to validate bond angles and torsional conformations . Complementary techniques include:

- FTIR : To identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- NMR : H NMR can distinguish the cyclohexenyl proton environment (δ 5.5–6.0 ppm for enolic protons) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.8 ppm) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted under buffered conditions (pH 2–12) at 25°C. The compound’s ester linkage is prone to hydrolysis in alkaline conditions (pH > 9), forming 4-chlorobenzoic acid and the cyclohexenol derivative. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended to monitor degradation products over 24–72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of the cyclohexenyl ring?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to predict sites of electrophilic attack. For example, the 3-oxo group activates the α,β-unsaturated carbonyl system, favoring nucleophilic additions at the β-position. Experimental validation via Michael addition reactions with Grignard reagents (e.g., MeMgBr) followed by C NMR analysis of adducts confirms regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for derivatives of this compound?

- Methodological Answer : Divergent data often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. For example, XRD may reveal a planar cyclohexenyl ring, while NMR suggests puckered conformations in solution. To resolve this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare computational geometry optimizations (e.g., Gaussian) with experimental XRD data to identify solvent- or solid-state effects .

Q. What computational models predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Schrödinger Suite can model transition states for Diels-Alder cycloadditions. Parameters include:

- Frontier Molecular Orbital (FMO) analysis to assess diene/dienophile compatibility.

- Activation strain calculations to evaluate steric hindrance from the 5,5-dimethyl groups.

- Experimental validation via reaction with maleic anhydride and GC-MS analysis of adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.